molecular formula C19H19Cl2F2N3O3 B12402972 Sitafloxacin (hydrochloride)

Sitafloxacin (hydrochloride)

Cat. No.: B12402972
M. Wt: 446.3 g/mol
InChI Key: RAVWIGVZRVPBHN-JJZGMWGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Quinolone Antibacterial Agents: A Mechanistic Perspective

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. researchgate.netoup.com This first-generation quinolone exhibited modest activity, primarily against Gram-negative bacteria. researchgate.net The core structure of all quinolones consists of a quinoline (B57606) ring fused to a pyridone ring, with a carboxylic acid at position 3 and a keto group at position 4. researchgate.net

A pivotal moment in the evolution of this class was the introduction of a fluorine atom at the C-6 position, giving rise to the "fluoroquinolones." oup.comnih.gov This structural modification significantly enhanced the drug's ability to inhibit DNA gyrase and penetrate bacterial cells. oup.com Norfloxacin (B1679917) was the first of these second-generation fluoroquinolones, demonstrating a broader spectrum of activity. researchgate.netoup.com

Subsequent generations saw further modifications to enhance efficacy and broaden the spectrum of activity. The addition of a piperazine (B1678402) ring at the C7-position improved activity against Gram-negative bacteria, including Pseudomonas aeruginosa. researchgate.net Later-generation fluoroquinolones, such as Sitafloxacin (B179971), incorporated additional features to provide activity against streptococci and anaerobes, and a dual-targeting mechanism of action. researchgate.net

The primary mechanism of action for quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. ontosight.aipatsnap.com DNA gyrase is crucial for the relaxation of supercoiled DNA, a process necessary for DNA replication and transcription. nih.govnih.gov Topoisomerase IV is responsible for separating newly replicated DNA strands. nih.govnih.gov By binding to the enzyme-DNA complex, fluoroquinolones stabilize this complex, leading to breaks in the bacterial chromosome and ultimately, cell death. researchgate.netnih.gov

Contextualizing Sitafloxacin (hydrochloride) within Contemporary Antimicrobial Development

Sitafloxacin, a fourth-generation fluoroquinolone, is distinguished by its broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria. mdpi.comnih.govinfectweb.com Its development is a direct response to the growing threat of antimicrobial resistance. A key feature of Sitafloxacin is its balanced and potent inhibition of both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting mechanism is believed to contribute to its enhanced activity and potentially reduce the development of resistance. nih.gov

In the landscape of modern antibiotics, Sitafloxacin is noted for its efficacy against pathogens that are resistant to other fluoroquinolones. nih.govinfectweb.com Research has demonstrated its potent activity against a wide range of clinically important bacteria, including Staphylococcus spp., Streptococcus pneumoniae, Enterococcus spp., Escherichia coli, and Pseudomonas aeruginosa. mdpi.com

The following table provides a comparative overview of the in vitro activity of Sitafloxacin against various bacterial species.

Bacterial SpeciesSitafloxacin MIC₅₀ (μg/mL)Sitafloxacin MIC₉₀ (μg/mL)Levofloxacin (B1675101) MIC₅₀ (μg/mL)Levofloxacin MIC₉₀ (μg/mL)
Escherichia coli0.11.560.78≥ 25
Mycoplasma pneumoniaeN/A0.03N/A1

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data sourced from a 2017 study by Kawada et al. and another study on atypical bacteria. nih.gov

Significance of Sitafloxacin (hydrochloride) in Overcoming Antimicrobial Resistance Challenges

A primary driver for the development of new antibiotics is the escalating crisis of antimicrobial resistance. Sitafloxacin has shown significant promise in this area, demonstrating activity against a variety of resistant bacterial strains. nih.gov

Sitafloxacin's efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). oup.com Studies have shown it to be active against 51% of MRSA isolates. nih.gov Furthermore, it has demonstrated potent activity against multidrug-resistant Gram-negative bacteria, including extended-spectrum beta-lactamase (ESBL)-producing E. coli and K. pneumoniae, as well as carbapenem-resistant A. baumannii. nih.govnih.gov

The dual-targeting mechanism of Sitafloxacin is a key factor in its ability to combat resistance. nih.gov By effectively inhibiting both DNA gyrase and topoisomerase IV, it is thought that a bacterium would need to acquire mutations in both enzymes to develop high-level resistance, a less frequent occurrence. nih.gov Research has shown that Sitafloxacin remains active against M. genitalium with mutated DNA gyrase and topoisomerase IV, and against levofloxacin-resistant H. pylori and E. coli. nih.govmdpi.com

The following table highlights the activity of Sitafloxacin against specific resistant pathogens.

Resistant PathogenSitafloxacin ActivityComparator Activity
Methicillin-resistant S. aureus (MRSA)Active against 51% of isolates nih.govOften resistant to older fluoroquinolones
ESBL-producing E. coliResistant rate of only 5.6% nih.govHigh rates of resistance to other antibiotics
Carbapenem-resistant A. baumanniiSignificantly lower MIC than ciprofloxacin (B1669076) and levofloxacin nih.govHigh resistance to ciprofloxacin and levofloxacin nih.gov
Levofloxacin-resistant H. pyloriRemained susceptible in vitro mdpi.comResistant to levofloxacin

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19Cl2F2N3O3

Molecular Weight

446.3 g/mol

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H18ClF2N3O3.ClH/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H/t10-,12+,13+;/m0./s1

InChI Key

RAVWIGVZRVPBHN-JJZGMWGRSA-N

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.Cl

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.Cl

Origin of Product

United States

Molecular Mechanism of Action of Sitafloxacin Hydrochloride

Inhibition of Bacterial Type II Topoisomerases

The primary targets of sitafloxacin (B179971), like other fluoroquinolones, are the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. patsnap.compatsnap.commdpi.com These enzymes are vital for controlling the topological state of DNA, a process essential for DNA replication, transcription, and repair. patsnap.comnih.gov

Targeting Bacterial DNA Gyrase (GyrA and GyrB Subunits)

DNA gyrase, composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial chromosome. nih.govpatsnap.com This process is crucial for relieving the torsional stress that arises during DNA replication and transcription. Sitafloxacin effectively inhibits the supercoiling activity of DNA gyrase. nih.gov In Escherichia coli, DNA gyrase is considered a primary target for sitafloxacin. nih.gov

Targeting Bacterial Topoisomerase IV (ParC and ParE Subunits)

Topoisomerase IV, a heterotetramer consisting of two ParC and two ParE subunits, plays a critical role in the decatenation, or unlinking, of newly replicated daughter chromosomes. nih.govpatsnap.com This separation is a prerequisite for the proper segregation of genetic material into daughter cells during cell division. Sitafloxacin potently inhibits the decatenating activity of topoisomerase IV. nih.gov In Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is often the more sensitive target for many quinolones. nih.govoup.com

Dual-Targeting Efficacy and Balanced Inhibition Affinity

A distinguishing feature of sitafloxacin is its balanced and potent inhibitory activity against both DNA gyrase and topoisomerase IV. mdpi.comoup.com This dual-targeting capability is a significant advantage over other fluoroquinolones that may preferentially inhibit one enzyme over the other. mdpi.com For instance, in Streptococcus pneumoniae, the 50% inhibitory concentrations (IC50) of sitafloxacin against DNA gyrase and topoisomerase IV are nearly equal, demonstrating this balanced affinity. oup.com This contrasts with other quinolones like levofloxacin (B1675101), ciprofloxacin (B1669076), sparfloxacin (B39565), and tosufloxacin, which show a much higher inhibitory activity against topoisomerase IV compared to DNA gyrase in the same organism. oup.comnih.gov

This dual action is believed to contribute to a lower incidence of the development of bacterial resistance. oup.comwikipedia.org If a mutation arises in the gene encoding one target enzyme, the potent activity of the drug against the second target can still effectively kill the bacterium.

QuinoloneTarget Preference in S. pneumoniaeIC50 Ratio (DNA gyrase/Topoisomerase IV)
Sitafloxacin Dual~1
LevofloxacinTopoisomerase IV>3
CiprofloxacinTopoisomerase IV>12
SparfloxacinTopoisomerase IV>3
TosufloxacinTopoisomerase IV>3

Table 1: Comparison of the inhibitory activity of different quinolones against DNA gyrase and topoisomerase IV in Streptococcus pneumoniae. Data compiled from a study by Onodera et al. (1999). oup.com

Molecular Interactions within the DNA-Enzyme Cleavage Complex

The bactericidal action of sitafloxacin is not merely due to enzyme inhibition but rather the formation of a stable ternary complex with the DNA and the target topoisomerase. patsnap.commdpi.com

Stabilization of Cleavage Intermediates

Type II topoisomerases function by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through the break, and then resealing the break. mdpi.comnih.gov Sitafloxacin and other fluoroquinolones interfere with this process by binding to the enzyme-DNA complex at the point of DNA cleavage. patsnap.commdpi.com This binding stabilizes the "cleavage complex," a transient intermediate where the DNA is broken and covalently attached to the enzyme. mdpi.comnih.gov By preventing the re-ligation of the broken DNA strands, sitafloxacin effectively traps the enzyme on the DNA in a state that is toxic to the cell. patsnap.com

Disruption of DNA Replication and Transcription Processes

The formation of these stabilized cleavage complexes has catastrophic consequences for the bacterial cell. patsnap.commdpi.com The presence of these roadblocks on the bacterial chromosome physically obstructs the progression of replication forks and transcription machinery. mdpi.com This blockage leads to the arrest of DNA replication and transcription, halting essential cellular processes. patsnap.commdpi.com The accumulation of these stalled complexes and the resulting DNA damage are thought to trigger a cascade of events, including the production of reactive oxygen species and ultimately leading to double-strand DNA breaks and bacterial cell death. mdpi.com

CompoundOrganismTarget EnzymeIC50 (μg/ml)
Sitafloxacin E. coliDNA gyrase0.13
Sitafloxacin S. aureusTopoisomerase IVNot specified, but potent
Sitafloxacin S. pneumoniaeDNA gyraseNot specified, but potent
Sitafloxacin S. pneumoniaeTopoisomerase IVNot specified, but potent
Sitafloxacin M. genitaliumDNA gyrase3.12
Sitafloxacin M. genitaliumTopoisomerase IV2.98

Table 2: Inhibitory concentrations (IC50) of Sitafloxacin against target enzymes in various bacteria. Data from multiple studies. nih.govnih.gov

Induction of DNA Double-Strand Breaks and Cellular Damage Pathways

The stabilization of the cleavage complex by sitafloxacin is a critical event that leads to the accumulation of lethal DNA double-strand breaks. nih.govmdpi.com With the topoisomerase enzymes "frozen" in place after cutting the DNA, the cell's replication and transcription processes are halted, triggering a cascade of damaging cellular events. mdpi.com

The blockage of these essential processes is believed to lead to the generation of reactive oxygen species (ROS), which further contributes to cellular damage. nih.govmdpi.com The accumulation of DNA double-strand breaks, coupled with other metabolic disruptions, overwhelms the bacterial cell's repair capacity, ultimately initiating pathways that result in programmed cell death. nih.govmdpi.com

Comparative Analysis of Topoisomerase Inhibition Selectivity

A key characteristic of an effective and safe antibiotic is its ability to selectively target microbial pathogens with minimal effect on the host. Sitafloxacin exhibits a high degree of selectivity for bacterial topoisomerases over their eukaryotic counterparts.

Specificity for Prokaryotic Versus Eukaryotic Topoisomerases

Research demonstrates that sitafloxacin is significantly more potent against bacterial type II topoisomerases than against the analogous enzyme in humans, topoisomerase II. nih.gov The inhibitory activity of quinolones against eukaryotic topoisomerase II has been linked to potential cytotoxicity. nih.gov However, studies comparing the 50% inhibitory concentrations (IC₅₀) reveal a vast difference in potency. Sitafloxacin shows potent inhibition of bacterial DNA gyrase and topoisomerase IV at low concentrations, while its inhibitory effect on human topoisomerase II is exceptionally low, indicating a wide therapeutic window in this regard. nih.gov One study found the IC₅₀ for human placenta topoisomerase II to be 1,147 µg/ml, a concentration many thousands of times higher than that required to inhibit the bacterial enzymes. nih.gov There is no observed correlation between the inhibitory activities of quinolones against bacterial topoisomerases and human topoisomerase II. nih.gov

Table 1: Comparative Inhibitory Activity (IC₅₀ in µg/mL) of Sitafloxacin against Prokaryotic and Eukaryotic Topoisomerases

EnzymeOrganism/SourceIC₅₀ (µg/mL)
DNA GyraseEscherichia coli0.28
Topoisomerase IVStaphylococcus aureus0.29
Topoisomerase IIHuman Placenta1147
Data sourced from a study comparing the in vitro inhibitory effects of sitafloxacin on purified enzymes. nih.gov

Differential Inhibitory Potency Against Purified Bacterial Enzymes

Within its prokaryotic targets, sitafloxacin is distinguished by its balanced, or "dual," inhibitory activity against both DNA gyrase and topoisomerase IV. nih.govoup.com Many other fluoroquinolones exhibit a preferential targeting of one enzyme over the other. For instance, in Streptococcus pneumoniae, the IC₅₀ values for ciprofloxacin, levofloxacin, and sparfloxacin against DNA gyrase are three to twelve times higher than their IC₅₀s against topoisomerase IV, indicating a strong preference for the latter. nih.govoup.com

In contrast, sitafloxacin inhibits both enzymes with nearly equal and potent affinity. nih.govoup.com The ratio of its IC₅₀ for DNA gyrase to its IC₅₀ for topoisomerase IV is approximately 1. mdpi.comoup.com This dual-targeting mechanism is considered advantageous, as it may lower the probability of bacteria developing resistance through a single-step mutation in either the gyrA or parC gene. nih.gov Sitafloxacin consistently demonstrates the lowest IC₅₀ values against both enzymes when compared to several other quinolones. mdpi.comnih.gov

Table 2: Inhibitory Potency (IC₅₀) of Various Fluoroquinolones against Streptococcus pneumoniae Topoisomerases

FluoroquinoloneDNA Gyrase IC₅₀ (µg/mL)Topoisomerase IV IC₅₀ (µg/mL)IC₅₀ Ratio (Gyrase/Topo IV)
Sitafloxacin 0.5 0.48 1.04
Ciprofloxacin252.211.36
Levofloxacin8.22.92.83
Sparfloxacin3.50.526.73
Tosufloxacin5.91.15.36
Data represents the 50% inhibitory concentrations against purified enzymes from Streptococcus pneumoniae. nih.govoup.com

Antimicrobial Spectrum and Activity Profile of Sitafloxacin Hydrochloride in Vitro and in Preclinical Models

Broad-Spectrum Activity Against Diverse Bacterial Classes

Sitafloxacin's chemical structure contributes to its enhanced activity against a wide range of bacteria. mdpi.com It exhibits low minimum inhibitory concentrations (MICs) for many bacterial species, indicating its high potency. mdpi.com

Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium)

Sitafloxacin (B179971) shows potent activity against Gram-positive cocci. mdpi.comnih.gov Its efficacy against Staphylococcus aureus, including methicillin-susceptible strains, is comparable or superior to other fluoroquinolones like garenoxacin (B1674628), moxifloxacin (B1663623), and levofloxacin (B1675101). mdpi.com Against Streptococcus pneumoniae, sitafloxacin demonstrates rapid and potent bactericidal activity, which is not significantly affected by single mutations that confer resistance to other quinolones. antibiotics.or.jp It also shows a balanced inhibitory activity against both DNA gyrase and topoisomerase IV in S. pneumoniae, which may contribute to a lower incidence of resistance development. nih.gov While its activity against enterococci is generally lower than against other Gram-positive cocci, sitafloxacin is more active than many other fluoroquinolones against Enterococcus faecalis. nih.govasm.org

Table 1: In Vitro Activity of Sitafloxacin and Comparator Fluoroquinolones against Gram-Positive Pathogens

Organism Sitafloxacin MIC₉₀ (µg/mL) Ciprofloxacin (B1669076) MIC₉₀ (µg/mL) Levofloxacin MIC₉₀ (µg/mL) Moxifloxacin MIC₉₀ (µg/mL)
Staphylococcus aureus (oxacillin-susceptible) 0.03 - 0.12 researchgate.net 0.5 researchgate.net 0.5 researchgate.net 0.12 researchgate.net
Streptococcus pneumoniae 0.125 frontiersin.org 128 (MPC) mdpi.com 64 (MPC) mdpi.com 8 (MPC) mdpi.com
Enterococcus faecalis 0.25 researchgate.net 2 researchgate.net 2 researchgate.net 2 researchgate.net
Enterococcus faecium (vancomycin-resistant) 4 nih.gov >16 nih.gov >16 nih.gov >16 nih.gov

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MPC: Mutant Prevention Concentration.

Gram-Negative Bacterial Pathogens (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, Helicobacter pylori)

Sitafloxacin is highly active against a wide range of Gram-negative bacteria. mdpi.comnih.gov It demonstrates potent activity against Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae. nih.gov Notably, sitafloxacin is often more active than ciprofloxacin and levofloxacin against these organisms. nih.govjmatonline.com Its efficacy extends to challenging non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter baumannii. mdpi.comjmatonline.com Studies have shown that the MICs of sitafloxacin against carbapenem-resistant A. baumannii are significantly lower than those of ciprofloxacin and levofloxacin. mdpi.com Furthermore, sitafloxacin exhibits superior bactericidal activity against Helicobacter pylori, including strains with gyrA mutations that confer resistance to other fluoroquinolones. nih.govasm.orgasm.org

Table 2: In Vitro Activity of Sitafloxacin and Comparators against Gram-Negative Pathogens

Organism Sitafloxacin MIC₉₀ (µg/mL) Ciprofloxacin MIC₉₀ (µg/mL) Levofloxacin MIC₉₀ (µg/mL)
Escherichia coli 1 nih.gov 1 nih.gov 0.5 nih.gov
Klebsiella pneumoniae 0.5 nih.gov 1 nih.gov 0.5 nih.gov
Pseudomonas aeruginosa 4 nih.gov 8 nih.gov 8 nih.gov
Acinetobacter baumannii 1 nih.gov 16 nih.gov 8 nih.gov

Anaerobic Microorganisms

Sitafloxacin possesses potent activity against a broad spectrum of anaerobic bacteria, which is a significant advantage over some earlier-generation fluoroquinolones. mdpi.comnih.gov Its activity against anaerobes is attributed in part to the chlorine substitution at the 8th carbon of the quinolone ring. mdpi.com It is effective against clinically important anaerobes such as Peptostreptococcus spp., Prevotella spp., Porphyromonas spp., and Fusobacterium spp. nih.gov In a study comparing several fluoroquinolones, sitafloxacin was the most active agent against anaerobes. nih.gov

Atypical Pathogens (e.g., Mycoplasma genitalium, Chlamydia trachomatis)

Sitafloxacin demonstrates excellent in vitro activity against atypical pathogens that are common causes of respiratory and urogenital infections. mdpi.comnih.gov It is highly potent against Mycoplasma genitalium, even in strains that have developed resistance to other fluoroquinolones due to mutations in DNA gyrase and topoisomerase IV. mdpi.com Against Chlamydia trachomatis, sitafloxacin consistently shows very low MIC values, often lower than other fluoroquinolones like tosufloxacin, levofloxacin, and ciprofloxacin. infectweb.comnih.gov Clinical studies have reported a 100% eradication rate for C. trachomatis in men with urethritis treated with sitafloxacin. medicaldialogues.ininfectweb.com

Potency Against Multidrug-Resistant (MDR) Bacterial Strains

A key feature of sitafloxacin is its potent activity against a variety of multidrug-resistant (MDR) bacteria. youtube.com It has shown efficacy against strains resistant to other classes of antibiotics. nih.gov

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Sitafloxacin exhibits significant in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA). jmatonline.comnih.gov It is often the most active fluoroquinolone against oxacillin-resistant strains, being more potent than ciprofloxacin and other quinolones. asm.orgresearchgate.net While the MIC₉₀ for MRSA is higher than for methicillin-susceptible strains, a very low percentage of MRSA isolates are resistant to sitafloxacin. asm.orgresearchgate.net In a study of patients with serious MRSA infections where glycopeptide treatment had failed, sitafloxacin showed some clinical efficacy. oup.com

Table 3: In Vitro Activity of Sitafloxacin and Comparators against MRSA

Drug MIC₉₀ (µg/mL)
Sitafloxacin 0.25 - 1 researchgate.net
Ciprofloxacin >16 nih.gov
Clinafloxacin 0.5 asm.org
Levofloxacin >16 nih.gov

Activity Against Extended-Spectrum Beta-Lactamase (ESBL)-Producing Gram-Negative Bacteria

Sitafloxacin has demonstrated significant in vitro activity against extended-spectrum beta-lactamase (ESBL)-producing Gram-negative bacteria, which are a growing concern in both community and healthcare settings. infectweb.com Studies have shown its effectiveness against ESBL-producing Escherichia coli (ESBL-EC), a common cause of urinary tract infections (UTIs). infectweb.com

In a study on ESBL-producing E. coli isolates, sitafloxacin showed a susceptibility rate of 68.26%. jmatonline.com For ciprofloxacin-resistant ESBL-producing E. coli, 64.43% of isolates were susceptible to sitafloxacin. jmatonline.com Another study found the resistance rate of sitafloxacin against ESBL-producing pathogens to be as low as 5.6%. nih.gov This suggests that sitafloxacin could be a promising agent for eradicating ESBL-producing fluoroquinolone-resistant E. coli in the urinary tract. nih.gov The potent activity of sitafloxacin is further highlighted by its ability to eradicate intracellular bacterial communities formed by these resistant strains in uroepithelial cells. nih.gov

Activity Against Carbapenem-Resistant Acinetobacter baumannii

Sitafloxacin has shown promising in vitro activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen that poses a significant challenge in clinical practice. nih.gov Research indicates that sitafloxacin is more active against A. baumannii isolates, including carbapenem-resistant strains, than other fluoroquinolones like ciprofloxacin and levofloxacin. nih.govnih.gov

In a study of 167 CRAB complex blood isolates, the resistance rate to sitafloxacin was 41.1%, which was significantly lower than the resistance rates to ciprofloxacin (97.9%) and levofloxacin (97.3%). nih.gov The minimum inhibitory concentration (MIC) values for sitafloxacin were also considerably lower than those of ciprofloxacin and levofloxacin. nih.gov Specifically, the MIC50 and MIC90 of sitafloxacin were 2 mg/L and 8 mg/L, respectively, compared to 128 mg/L and >128 mg/L for ciprofloxacin, and 16 mg/L and 64 mg/L for levofloxacin. nih.gov

Another study in Thailand found that against CRAB isolates, the MIC range for sitafloxacin was ≤0.0625–8 µg/mL, with MIC50 and MIC90 values of 1 µg/mL and 2 µg/mL, respectively. mdpi.com Notably, 92.86% of colistin-resistant isolates were susceptible to sitafloxacin. mdpi.com Furthermore, the combination of sitafloxacin with other antibiotics like colistin (B93849) has demonstrated synergistic effects against CRAB in vitro. nih.govmdpi.com

Activity Against Vancomycin-Resistant Enterococci

Sitafloxacin has demonstrated activity against vancomycin-resistant enterococci (VRE), which are challenging to treat Gram-positive pathogens. nih.gov In a study involving nine patients with VRE infections, sitafloxacin treatment resulted in the elimination of VRE in seven of the patients, with five achieving a clinical cure. oup.com

The in vitro activity of sitafloxacin against VRE is notable. For 13 VRE isolates from nine patients, the MIC50 of sitafloxacin was 2 mg/L, with a range of 1–8 mg/L. oup.com It is important to note that the activity of sitafloxacin against enterococci is generally lower than its activity against other Gram-positive cocci. asm.org For vancomycin-resistant Enterococcus faecalis, the MIC50 and MIC90 of sitafloxacin were 0.12 and 2 µg/ml, respectively. nih.gov The MICs for Enterococcus faecium were higher, with an MIC50 of 0.5 µg/ml and an MIC90 of 4 µg/ml. asm.org

Activity Against Quinolone-Resistant Strains of Specific Pathogens

Sitafloxacin has shown notable efficacy against strains of various pathogens that have developed resistance to other quinolone antibiotics.

H. pylori

Sitafloxacin exhibits superior antibacterial activity against Helicobacter pylori compared to levofloxacin and garenoxacin, even in strains with mutations in the gyrA gene, a common mechanism of quinolone resistance. nih.gov In a study of 105 H. pylori isolates, including 44 with gyrA mutations, all were inhibited by sitafloxacin at a concentration of ≤ 0.5 μg/ml. nih.gov The highest MICs for garenoxacin and levofloxacin were 8 and 64 times higher, respectively, than the highest MIC observed for sitafloxacin. nih.gov Another study on 293 H. pylori strains, including levofloxacin-resistant ones, found sitafloxacin to be the most active agent, with an MIC90 of 0.06 μg/ml. nih.gov Sitafloxacin also demonstrated a 0% resistance rate against H. pylori in a Korean study, successfully inhibiting all 14 multidrug-resistant strains tested. mdpi.com

M. genitalium

E. coli

Sitafloxacin has demonstrated potent activity against fluoroquinolone-resistant E. coli. researchgate.net One study highlighted its high activity against levofloxacin-resistant E. coli. nih.gov In a study of ciprofloxacin-resistant E. coli isolates, the MIC50 and MIC90 of sitafloxacin were at least three dilution steps lower than those of ciprofloxacin. nih.gov Furthermore, sitafloxacin is effective in eradicating intracellular bacterial communities of fluoroquinolone-resistant E. coli. nih.gov

Activity Against Mycobacterial Species

Sitafloxacin has shown significant promise in its activity against various mycobacterial species, including the challenging Mycobacterium abscessus and the well-known Mycobacterium tuberculosis.

Mycobacterium abscessus

Sitafloxacin has demonstrated potent in vitro activity against M. abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium. nih.govnih.gov Among nine quinolones tested against 194 clinical M. abscessus isolates, sitafloxacin exhibited the greatest activity, with MIC50 and MIC90 values of 1 mg/L and 2 mg/L, respectively. nih.govnih.govresearchgate.net It also effectively inhibits the growth of M. abscessus within macrophages, which is crucial for treating infections caused by this intracellular pathogen. nih.govfrontiersin.org The drug exerts a bacteriostatic effect on M. abscessus and shows no antagonism when combined with other clinically important anti-M. abscessus antibiotics. nih.govnih.gov

Mycobacterium tuberculosis

Sitafloxacin has potent killing effects against Mycobacterium tuberculosis, including drug-resistant strains, surpassing the activity of other available quinolones like moxifloxacin, levofloxacin, and ciprofloxacin. nih.govasm.org In a study of 83 multidrug-resistant (MDR) M. tuberculosis strains, only 8.43% were resistant to sitafloxacin, compared to 43.37% for moxifloxacin and 42.17% for levofloxacin. microbiologyresearch.org The MIC50 and MIC90 of sitafloxacin against Mtb clinical isolates were 0.0313 µg/ml and 0.125 µg/ml, respectively, which were lower than those of moxifloxacin and levofloxacin. microbiologyresearch.org Importantly, sitafloxacin often remains effective against strains with pre-existing resistance to other fluoroquinolones. microbiologyresearch.org For instance, only 15.22% of isolates with pre-existing fluoroquinolone resistance were also resistant to sitafloxacin. microbiologyresearch.org

Efficacy Against Biofilm Formations in Preclinical Models

Sitafloxacin has demonstrated strong activity against bacterial biofilms, which are notoriously difficult to eradicate and are a major cause of persistent and recurrent infections. mdpi.com Preclinical studies have shown its efficacy against biofilms formed by both Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com

In in vitro models, sitafloxacin led to a 4 log10 reduction in surviving bacteria within S. aureus biofilms, which was 100-fold more effective than gentamicin. mdpi.com It also eliminated P. aeruginosa biofilms in vitro by 7 logs. mdpi.com In a murine implant-related infection model, sitafloxacin reduced the biofilm survival of P. aeruginosa by at least 2 logs. mdpi.com Furthermore, in a murine model of implant-associated osteomyelitis caused by methicillin-resistant S. aureus (MRSA), parenteral sitafloxacin was shown to eradicate staphylococcal abscesses containing biofilms. nih.gov

Quantitative Assessment of Antimicrobial Potency

The antimicrobial potency of sitafloxacin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of sitafloxacin against various bacterial pathogens.

Table 1: Sitafloxacin MICs for ESBL-Producing and Quinolone-Resistant E. coli

Organism Resistance Profile Sitafloxacin MIC Range (µg/mL) Sitafloxacin MIC₅₀ (µg/mL) Sitafloxacin MIC₉₀ (µg/mL)
E. coli ESBL-producing - - -
E. coli Ciprofloxacin-resistant - ≤0.008 - >16 4

Table 2: Sitafloxacin MICs for Carbapenem-Resistant Acinetobacter baumannii

Organism Resistance Profile Sitafloxacin MIC Range (µg/mL) Sitafloxacin MIC₅₀ (µg/mL) Sitafloxacin MIC₉₀ (µg/mL)
A. baumannii Carbapenem-resistant (CRAB) ≤0.0625 - 8 1 2

Table 3: Sitafloxacin MICs for Vancomycin-Resistant Enterococci

Organism Resistance Profile Sitafloxacin MIC Range (µg/mL) Sitafloxacin MIC₅₀ (µg/mL) Sitafloxacin MIC₉₀ (µg/mL)
E. faecalis Vancomycin-resistant 0.015 - 4 0.12 2
E. faecium Vancomycin-resistant - 0.5 4

Table 4: Sitafloxacin MICs for Quinolone-Resistant H. pylori and M. genitalium

Organism Resistance Profile Sitafloxacin MIC Range (µg/mL) Sitafloxacin MIC₅₀ (µg/mL) Sitafloxacin MIC₉₀ (µg/mL)
H. pylori Levofloxacin-resistant 0.008 - 0.5 - -
H. pylori General - 0.015 0.06

Table 5: Sitafloxacin MICs for Mycobacterial Species

Organism Resistance Profile Sitafloxacin MIC Range (µg/mL) Sitafloxacin MIC₅₀ (µg/mL) Sitafloxacin MIC₉₀ (µg/mL)
M. abscessus General 0.25 - 4 1 2
M. tuberculosis Multidrug-resistant (MDR) - 0.0313 0.125
M. tuberculosis Pre-XDR and XDR - - 0.5

Minimal Inhibitory Concentration (MIC) Determinations

Sitafloxacin (hydrochloride) has demonstrated potent in vitro activity against a wide spectrum of clinically relevant pathogens, including Gram-positive, Gram-negative, and atypical bacteria. Minimal Inhibitory Concentration (MIC) studies, which determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, have been extensively conducted to characterize its efficacy.

Against Gram-positive organisms, sitafloxacin shows significant activity. For Staphylococcus aureus, including methicillin-resistant strains (MRSA), MIC90 values (the concentration required to inhibit 90% of isolates) have been reported to be as low as 0.25 mg/L. In a study of clinical isolates from diabetic foot infections, the MIC range for sitafloxacin against S. aureus was ≤0.06–1 mg/L. Another surveillance study reported an MIC90 of 0.12 mg/L for S. aureus. For Streptococcus pneumoniae, including penicillin-resistant strains, sitafloxacin has an MIC90 of 0.25 mg/L. The MIC90 for Streptococcus pyogenes is reported to be 0.12 mg/L.

Sitafloxacin is also highly active against Gram-negative bacteria. Against Haemophilus influenzae, the MIC90 is reported to be ≤0.06 mg/L. For Moraxella catarrhalis, the MIC90 is also low at ≤0.06 mg/L. In the case of Escherichia coli, the MIC90 has been documented at 0.5 mg/L. For Klebsiella pneumoniae, the MIC90 is 0.5 mg/L, and for Enterobacter cloacae, it is 1 mg/L. A study focusing on isolates from diabetic foot infections found the MIC range for E. coli to be ≤0.06–2 mg/L and for K. pneumoniae to be ≤0.06–>32 mg/L.

The activity of sitafloxacin extends to atypical pathogens as well. For Mycoplasma pneumoniae, the MIC was found to be 0.0156 mg/L. Against Chlamydia trachomatis, the MIC is reported as 0.015-0.031 mg/L, and for Mycoplasma genitalium, it is 0.062-0.125 mg/L.

Below is a summary of sitafloxacin MIC values for various bacteria:

OrganismMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus≤0.06–10.120.12-0.25
Streptococcus pneumoniae≤0.060.25
Streptococcus pyogenes0.060.12
Haemophilus influenzae≤0.06≤0.06
Moraxella catarrhalis≤0.06≤0.06
Escherichia coli≤0.06–20.060.5
Klebsiella pneumoniae≤0.06–>320.120.5
Enterobacter cloacae0.251
Mycoplasma pneumoniae0.0156
Chlamydia trachomatis0.015-0.031
Mycoplasma genitalium0.062-0.125

Mutant Prevention Concentration (MPC) Studies

The Mutant Prevention Concentration (MPC) is a measure of the antimicrobial concentration required to prevent the growth of the least susceptible single-step mutant subpopulation. It is a useful parameter for predicting the likelihood of resistance development. For sitafloxacin, MPC studies have been conducted to assess its potential to prevent the emergence of resistant mutants.

In a study investigating fluoroquinolone-resistant Streptococcus pneumoniae, the MPC for sitafloxacin was found to be low, suggesting a reduced potential for selecting resistant strains. The study demonstrated that sitafloxacin had a lower MPC compared to other fluoroquinolones against strains with mutations in the quinolone resistance-determining regions (QRDRs) of DNA gyrase and topoisomerase IV.

The ratio of MPC to MIC is an important indicator of the potential for resistance selection. A lower MPC/MIC ratio suggests a lower probability of selecting for resistant mutants during therapy.

Epidemiological Cut-off Values (ECOFFs) for Susceptibility Testing

Epidemiological cut-off values (ECOFFs) are used to differentiate microorganisms without (wild-type) from those with acquired or mutational resistance mechanisms. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established ECOFFs for sitafloxacin against various pathogens.

The EUCAST-defined ECOFF for sitafloxacin against Staphylococcus aureus is 0.25 mg/L. This means that isolates with an MIC greater than 0.25 mg/L are considered to have a resistance mechanism. For Streptococcus pneumoniae, the ECOFF is set at 0.5 mg/L. The ECOFF for Haemophilus influenzae is 0.125 mg/L, and for Moraxella catarrhalis, it is 0.25 mg/L.

These ECOFFs are valuable tools for antimicrobial resistance surveillance and for interpreting MIC data in a clinical context.

OrganismEUCAST ECOFF (mg/L)
Staphylococcus aureus0.25
Streptococcus pneumoniae0.5
Haemophilus influenzae0.125
Moraxella catarrhalis0.25

Mechanisms of Antimicrobial Resistance to Sitafloxacin Hydrochloride

Target-Mediated Resistance Mechanisms

The principal mechanism by which bacteria develop resistance to sitafloxacin (B179971) is through alterations in the drug's primary targets: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication. nih.gov

Mutations within Quinolone Resistance Determining Regions (QRDRs) of gyrA and parC

The most common form of target-mediated resistance arises from point mutations within specific segments of the genes that encode these enzymes, namely the quinolone resistance-determining regions (QRDRs) of the gyrA (encoding DNA gyrase subunit A) and parC (encoding topoisomerase IV subunit C) genes. mdpi.complos.org These mutations alter the amino acid sequence of the enzymes, which can reduce the binding affinity of sitafloxacin and other fluoroquinolones, thereby diminishing their inhibitory effect. wikipedia.org

In Gram-negative bacteria, resistance often begins with mutations in the gyrA gene, with further mutations in parC leading to higher levels of resistance. mdpi.complos.org Conversely, in many Gram-positive bacteria, mutations in parC are more frequently the initial step. mdpi.com Sitafloxacin, however, often retains notable activity against isolates that have developed resistance to other fluoroquinolones through these mutations. nih.gov For instance, even in ciprofloxacin-resistant Neisseria gonorrhoeae strains with mutations in both gyrA and parC, sitafloxacin has demonstrated significant in vitro activity. nih.govinfectweb.com

Specific Amino Acid Substitutions and Their Impact on Susceptibility (e.g., D91, N87 in GyrA; S83, D87, M95, G93, D99 in ParC)

Specific amino acid changes at key positions within the QRDRs of GyrA and ParC have a direct and measurable impact on the susceptibility of bacteria to sitafloxacin. While sitafloxacin is often less affected by these mutations than other fluoroquinolones, certain substitutions can lead to a notable increase in the minimum inhibitory concentration (MIC). mdpi.comnih.gov

For example, in Helicobacter pylori, mutations at position Asn87 in GyrA have been shown to increase the MIC of sitafloxacin, although to a lesser extent than for other fluoroquinolones like levofloxacin (B1675101). asm.org Similarly, in Neisseria gonorrhoeae, a Ser91 to Phenylalanine (S91F) mutation in GyrA is associated with higher MICs for all tested fluoroquinolones. asm.org In Mycoplasma genitalium, the S83I substitution in ParC (resulting from a G248T mutation) is linked to treatment failure with both moxifloxacin (B1663623) and sitafloxacin. researchprotocols.org The presence of concurrent gyrA mutations, such as at positions M95 or D99, can further decrease susceptibility, suggesting an additive effect. mdpi.com

The following table details the impact of specific amino acid substitutions on the MIC of sitafloxacin for various bacterial species.

Evolution of Resistance in Response to Monotherapy vs. Combination Therapy

The development of resistance to sitafloxacin can be influenced by the therapeutic strategy employed, specifically whether it is used as a single agent (monotherapy) or in conjunction with other antimicrobials (combination therapy). mdpi.com

Studies on Mycoplasma genitalium provide valuable insights in this area. Sitafloxacin monotherapy has shown high efficacy, particularly in infections without pre-existing gyrA mutations. nih.gov One prospective study on sitafloxacin monotherapy for M. genitalium infections reported a 100% cure rate for strains with wild-type parC and gyrA, and a 92.9% cure rate for those with only parC mutations. mdpi.comnih.gov However, the cure rate dropped significantly to 41.7% for infections with combined parC and gyrA mutations. mdpi.comnih.gov This suggests that while monotherapy can be effective, pre-existing mutations, especially in combination, pose a significant risk for treatment failure. mdpi.com

Combination therapy, for instance with doxycycline (B596269), has been explored to potentially enhance efficacy and prevent the emergence of resistance. nih.govnih.gov In a study of highly resistant M. genitalium, a combination of doxycycline and sitafloxacin cured 11 out of 12 infections that had previously failed other treatments. nih.gov For macrolide-resistant M. genitalium, sequential therapy with doxycycline followed by sitafloxacin has been used. nih.gov Interestingly, in patients who had not previously failed treatment with moxifloxacin, there was no significant difference in cure rates between sitafloxacin monotherapy and combination therapy with doxycycline. nih.gov However, for patients who had already failed moxifloxacin treatment, sequential combination therapy appeared to offer a benefit over monotherapy. nih.gov This indicates that combination therapy might be particularly valuable in treating infections that are already resistant to other fluoroquinolones. nih.govfrontiersin.org

Downregulation of Target Enzyme Expression

A less common, but recognized, mechanism of fluoroquinolone resistance is the downregulation of the expression of the target enzymes, DNA gyrase and topoisomerase IV. mdpi.comnih.gov By producing smaller quantities of these enzymes, the bacterial cell reduces the number of available targets for the antibiotic, which can lead to a decrease in susceptibility. nih.gov This mechanism has been observed to cause low-level quinolone resistance in Staphylococcus aureus through the decreased expression of topoisomerase IV. mdpi.comnih.gov While this mechanism is theoretically applicable to sitafloxacin, specific studies detailing the downregulation of target enzymes as a primary resistance mechanism to sitafloxacin are not as prevalent as those on target-site mutations.

Efflux Pump-Mediated Resistance

Another key strategy employed by bacteria to resist antimicrobials is the active transport of the drug out of the cell, a process mediated by efflux pumps. wikipedia.org

Identification and Characterization of Relevant Efflux Systems

Efflux pumps are protein structures in the bacterial cell membrane that can expel a wide range of substances, including antibiotics like sitafloxacin. nih.gov Overexpression of the genes encoding these pumps can lead to a decreased intracellular concentration of the antibiotic, thus contributing to resistance. nih.gov

Several families of efflux pumps are involved in fluoroquinolone resistance in Gram-negative bacteria, including the Resistance-Nodulation-Division (RND) family and the Major Facilitator Superfamily (MFS). asm.orgbrieflands.com

In Escherichia coli , studies have identified a significant correlation between the overexpression of the mdfA gene, which encodes an MFS efflux pump, and increased MICs of sitafloxacin. nih.govasm.orgresearchgate.net The overexpression of the marA gene, a transcriptional activator that can upregulate the AcrAB-TolC efflux pump (an RND-type pump), has also been linked to resistance to fluoroquinolones, including sitafloxacin. nih.govresearchgate.net Overexpression of the AcrAB-TolC system is a known indicator of multidrug resistance in E. coli. nih.gov

In Streptococcus pneumoniae , while efflux pumps are a known mechanism for fluoroquinolone resistance, sitafloxacin's activity appears to be less affected. mdpi.com One study found that sitafloxacin accumulated at lower levels inside S. pneumoniae compared to other fluoroquinolones, suggesting it might be expelled by efflux systems. mdpi.com However, the use of an efflux pump inhibitor did not alter the intracellular concentration or the MIC of sitafloxacin, indicating that efflux pumps may not be a primary resistance mechanism against it in this particular bacterium. mdpi.com

In Pseudomonas aeruginosa , efflux systems are a major contributor to fluoroquinolone resistance. asm.orgnih.gov While specific studies focusing solely on sitafloxacin and efflux in this organism are limited, the general mechanisms of efflux-mediated resistance in P. aeruginosa are well-documented and likely play a role. asm.org

The following table summarizes some of the efflux pump systems implicated in resistance to sitafloxacin and other fluoroquinolones.

Contribution of Efflux Pumps to Reduced Intracellular Accumulation

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism of resistance is a significant concern for the efficacy of many antimicrobial agents, including fluoroquinolones like sitafloxacin. The overexpression of these pumps can lead to a decrease in the intracellular concentration of the antibiotic, preventing it from reaching its target sites—DNA gyrase and topoisomerase IV—in sufficient concentrations to be effective. oup.comtandfonline.comtandfonline.com

In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family, such as the AcrAB-TolC system in Escherichia coli and the Mex systems (e.g., MexAB-OprM, MexCD-OprJ, and MexEF-OprN) in Pseudomonas aeruginosa, are major contributors to multidrug resistance. frontiersin.orgnih.gov These pumps can recognize and expel a broad spectrum of antimicrobial compounds. Studies have shown that overexpression of the AcrAB-TolC efflux pump, along with other chromosomally encoded efflux pumps, is a key mechanism of fluoroquinolone resistance in E. coli, even in the absence of target site mutations. frontiersin.org Similarly, in Acinetobacter baumannii, overexpression of AdeABC, AdeIJK, and AdeFGH efflux pumps is associated with fluoroquinolone resistance. frontiersin.org

While efflux pumps are a known mechanism of resistance for many fluoroquinolones, the extent of their impact on sitafloxacin can vary depending on the bacterial species. For instance, in Streptococcus pneumoniae, although sitafloxacin accumulated the least compared to other fluoroquinolones, suggesting it might be expelled by efflux systems, inhibition of these pumps did not alter the intracellular concentration or the minimum inhibitory concentration (MIC) of sitafloxacin. nih.govresearchgate.net This suggests that in S. pneumoniae, efflux pumps may not be the primary mechanism of resistance to sitafloxacin. nih.govresearchgate.net However, in other pathogens, the contribution of efflux pumps to reduced sitafloxacin susceptibility is more pronounced. ontosight.ai

Preclinical Studies on the Efficacy of Efflux Pump Inhibitors as Adjuvants

The rise of efflux-mediated antimicrobial resistance has spurred research into efflux pump inhibitors (EPIs) as a potential strategy to restore the activity of existing antibiotics. nih.gov EPIs are compounds that can block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic and enhancing its efficacy. nih.gov Several preclinical studies have investigated the potential of EPIs as adjuvants for sitafloxacin.

One of the most well-studied EPIs is Phe-Arg-β-naphthylamide (PAβN), also known as MC-207,110. nih.govnih.gov PAβN has been shown to inhibit RND-type efflux pumps in Gram-negative bacteria and potentiate the activity of various antibiotics, including fluoroquinolones. nih.govnih.gov Studies have demonstrated that PAβN can enhance the activity of levofloxacin, a related fluoroquinolone, against P. aeruginosa strains overexpressing Mex series efflux pumps. nih.gov While specific data on the combination of sitafloxacin and PAβN is limited, the broad-spectrum inhibitory activity of PAβN suggests potential for synergy. nih.gov

Other compounds, including natural products and synthetic molecules, have also been explored as EPIs. Phenolic diterpenes from rosemary, for example, have been reported to have EPI activity. nih.gov Quinoline (B57606) derivatives have been shown to restore the activity of norfloxacin (B1679917) against Enterobacter aerogenes by competitively inhibiting the AcrAB-TolC efflux pump. nih.govnih.gov The combination of sitafloxacin with the β-lactamase inhibitor sulbactam (B1307) has also shown synergistic effects against extensively drug-resistant Acinetobacter baumannii. spandidos-publications.com While not a direct efflux pump inhibitor, sulbactam's mechanism of enhancing sitafloxacin's activity may involve complex interactions with the bacterial cell envelope. spandidos-publications.com

Efflux Pump Inhibitor (EPI) / AdjuvantTarget OrganismEfflux Pump System (if specified)Observed Effect with Fluoroquinolone
Phe-Arg-β-naphthylamide (PAβN)Pseudomonas aeruginosaMexAB-OprM, MexCD-OprJ, MexEF-OprNPotentiates activity of levofloxacin. nih.gov
Quinoline derivativesEnterobacter aerogenesAcrAB-TolCRestore activity of norfloxacin. nih.govnih.gov
SulbactamAcinetobacter baumanniiNot specifiedSynergistic effect with sitafloxacin. spandidos-publications.com
Essential Oils (e.g., from Origanum vulgare)Staphylococcus aureusTetKEnhances activity of tetracycline (B611298) (demonstrates principle). mdpi.com

Cross-Resistance and Co-Resistance Patterns

Shared Resistance Mechanisms with Other Fluoroquinolones

Cross-resistance between sitafloxacin and other fluoroquinolones is a significant clinical concern and is primarily driven by shared mechanisms of resistance. The most common of these are mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). frontiersin.orgnih.gov These enzymes are the primary targets of all fluoroquinolones. ontosight.ai

A single mutation in the primary target enzyme can lead to low-level resistance, while mutations in both target enzymes often result in high-level resistance to multiple fluoroquinolones. nih.gov For example, sitafloxacin has been reported to have reduced activity against ciprofloxacin-resistant strains, indicating a shared resistance mechanism. mdpi.com In Mycobacterium tuberculosis, a cross-resistance rate of 40.6% was observed between sitafloxacin and moxifloxacin in clinical isolates. mdpi.com

However, the degree of cross-resistance can be influenced by the specific mutations present. Sitafloxacin has demonstrated a higher potency and a balanced inhibition of both DNA gyrase and topoisomerase IV compared to some other fluoroquinolones like ciprofloxacin (B1669076). mdpi.com This may allow it to retain activity against strains with certain mutations that confer resistance to other fluoroquinolones. nih.govmdpi.com For instance, sitafloxacin has shown activity against levofloxacin-resistant E. coli and Helicobacter pylori. nih.govmdpi.com Similarly, it was more effective against gyrA mutants of M. tuberculosis compared to moxifloxacin, levofloxacin, and ciprofloxacin in vitro. mdpi.com

OrganismResistance MechanismSitafloxacin ActivityComparison with Other Fluoroquinolones
Escherichia coliLevofloxacin-resistantHigh activity. nih.govmdpi.comMore effective than levofloxacin. nih.govmdpi.com
Helicobacter pyloriLevofloxacin-resistantSusceptible in vitro. nih.govmdpi.comMore effective than levofloxacin. nih.govmdpi.com
Mycobacterium tuberculosisgyrA mutantsMore effective. mdpi.comMore effective than moxifloxacin, levofloxacin, and ciprofloxacin. mdpi.com
Mycoplasma genitaliumMutated DNA gyrase and topoisomerase IVRemains active. nih.govmdpi.comRetains activity where others may fail. nih.govmdpi.com
Staphylococcus aureusCiprofloxacin-resistantReduced activity. mdpi.comDemonstrates cross-resistance. mdpi.com

Activity Against Strains Resistant to Other Antibiotic Classes

A key advantage of sitafloxacin is its demonstrated in vitro activity against bacterial strains that are resistant to other classes of antibiotics. This makes it a valuable option for treating infections caused by multidrug-resistant (MDR) organisms. oup.com The mechanisms of resistance to other antibiotic classes, such as β-lactams, aminoglycosides, and macrolides, are generally distinct from those affecting fluoroquinolones. mdpi.com

Sitafloxacin has shown potent activity against a range of MDR pathogens. For example, it has been effective against carbapenem-resistant E. coli and P. aeruginosa, as well as vancomycin-resistant Enterococcus faecium (VRE). mdpi.comoup.comnih.gov In a study on MDR M. tuberculosis, sitafloxacin demonstrated potent in vitro activity against all types of resistant strains, including MDR, pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) isolates. nih.govnih.gov It showed superior in vitro activity compared to other later-generation fluoroquinolones like moxifloxacin and gatifloxacin (B573) against these resistant strains. nih.gov

Furthermore, sitafloxacin has exhibited good in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). taylorandfrancis.com Its MIC90 values against MRSA, while higher than against methicillin-susceptible S. aureus (MSSA), are still within a range that suggests potential clinical utility. taylorandfrancis.com The ability of sitafloxacin to overcome resistance to other antibiotic classes highlights its importance in the current era of increasing antimicrobial resistance. oup.com

Chemical Synthesis and Derivatization Research of Sitafloxacin Hydrochloride

Synthetic Pathways and Methodologies

The synthesis of Sitafloxacin (B179971), a fourth-generation fluoroquinolone, involves intricate chemical strategies designed to construct its complex molecular architecture, which includes a quinolone core, a unique cis-fluorocyclopropylamine side chain, and an amino-azaspiro nih.govresearchgate.netheptane moiety. acs.orgnih.gov Research in this area focuses on developing efficient, scalable, and stereoselective synthetic routes.

Several synthetic pathways for Sitafloxacin have been developed, often starting from substituted benzoylacetates or benzoic acids. google.comgoogle.com One established protocol begins with ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate as the starting material. asianpubs.orgasianpubs.orgingentaconnect.com This precursor undergoes a series of reactions, including condensation with triethyl orthoformate, followed by reaction with (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate. asianpubs.orgingentaconnect.com A subsequent cyclization reaction, hydrolysis of the ester, and condensation with the (S)-7-amino-5-azaspiro nih.govresearchgate.netheptane side chain lead to the final product. asianpubs.orgasianpubs.org

Another patented method utilizes 2,4,5-trifluoro-3-chloro-benzoic acid as the initial precursor. google.com This route involves the conversion of the benzoic acid to its corresponding benzoyl chloride, followed by a series of acylation, esterification, substitution, and cyclization steps to build the core quinolone structure before the addition of the side chains. google.com These multi-step syntheses aim to provide practical and cost-effective production methods suitable for industrial-scale manufacturing. google.comgoogle.com

This novel route starts from commercially available materials, namely fluoromethylphenylsulfone and chiral glycidyl (B131873) derivatives. nih.govacs.orgacs.org The strategy involves a concise six-step reaction sequence that avoids the use of noble metal catalysts or chiral separation reagents, which can be costly and difficult to remove. acs.org The key steps involve the nucleophilic fluoroalkylation of an epoxide to construct the chiral cyclopropane (B1198618) skeleton. acs.org This method provides an efficient pathway to (S,S)-cis-2-fluorocyclopropanecarboxylic acid, which can then be converted to the required (1R,2S)-cis-2-fluorocyclopropylamine intermediate. acs.org

Optimizing reaction conditions is essential for maximizing the yield and purity of Sitafloxacin and its intermediates, thereby ensuring the economic viability and safety of the manufacturing process. google.comgoogle.com Research has focused on improving upon earlier synthetic methods that employed harsh or hazardous reagents. For instance, early cyclization steps to form the quinolone ring used sodium hydride (NaH) in dioxane, a process that requires strict control of moisture and temperature due to the reagent's instability and the toxicity of the solvent. google.com

Synthetic Route SummaryStarting PrecursorKey IntermediateOverall YieldSource(s)
Route A Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate(1R,2S)-(-)-cis-1,2-fluorine cyclopropane amino-p-toluene sulfonic acid salt52-65% asianpubs.orgasianpubs.orgingentaconnect.com
Route B 2,4,5-trifluoro-3-chloro-benzoic acid8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl esterHigh google.comgoogle.com
Asymmetric Intermediate Synthesis Fluoromethylphenylsulfone and chiral glycidyl derivativescis-2-fluorocyclopropanecarboxylic acid45% nih.govacs.orgacs.org

Intermediate Compound Synthesis and Characterization

The multi-step synthesis of Sitafloxacin involves the formation and isolation of several key intermediate compounds. The correct synthesis and thorough characterization of these intermediates are paramount to ensuring the final product's identity, purity, and quality.

The synthesis of Sitafloxacin involves a variety of fundamental organic reactions. A key transformation is the construction of the quinolone ring system. This is typically achieved through a sequence starting with the condensation of a β-ketoester, such as ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, with an amine, in this case, (1R,2S)-2-fluorocyclopropylamine. asianpubs.org This is followed by a thermal or base-catalyzed intramolecular cyclization (Gould-Jacobs reaction) to form the 4-hydroxyquinoline (B1666331) system, which exists in tautomeric equilibrium with the 4-quinolone form. google.comasianpubs.org

Another critical step is the nucleophilic aromatic substitution (SNAr) reaction to introduce the C-7 side chain. The fluorine atom at the C-7 position of the quinolone core is activated towards substitution by the electron-withdrawing carbonyl and carboxyl groups. This allows for its displacement by the secondary amine of the (S)-7-amino-5-azaspiro nih.govresearchgate.netheptane moiety to form the final Sitafloxacin structure. asianpubs.orgingentaconnect.com The synthesis also involves protection and deprotection steps for the amino group on the spirocyclic side chain to prevent unwanted side reactions. asianpubs.orgingentaconnect.com

The structural confirmation of Sitafloxacin and its synthetic intermediates relies on a combination of modern spectroscopic and analytical techniques. intertek.comtaylorandfrancis.com These methods provide comprehensive information about the molecular structure, connectivity, and elemental composition of the synthesized compounds. asianpubs.orgwiley.com

The structures of the final product and key intermediates have been characterized using a suite of analytical methods. asianpubs.orgasianpubs.orgingentaconnect.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to determine the carbon-hydrogen framework and the connectivity of atoms. asianpubs.orgintertek.com Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. asianpubs.orgwiley.com Infrared (IR) spectroscopy is employed to identify the presence of key functional groups, such as carbonyls (C=O), amines (N-H), and carboxylic acids (O-H). asianpubs.org Finally, elemental analysis is used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements, which serves as a final confirmation of the empirical and molecular formula. asianpubs.orgasianpubs.org

Analytical TechniquePurpose in Structural ElucidationSource(s)
¹H and ¹³C NMR Determines the carbon-hydrogen framework and atom connectivity. asianpubs.orgintertek.comwiley.com
Mass Spectrometry (MS) Confirms molecular weight and molecular formula. asianpubs.orgwiley.com
Infrared (IR) Spectroscopy Identifies key functional groups (e.g., C=O, N-H, O-H). asianpubs.org
Elemental Analysis Confirms the elemental composition and empirical formula. asianpubs.orgasianpubs.org

Green Chemistry Approaches in Sitafloxacin Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes for active pharmaceutical ingredients (APIs). In the context of Sitafloxacin (hydrochloride) synthesis, research efforts have been directed towards improving efficiency, reducing waste, and utilizing safer reagents and solvents. While a comprehensive "green" synthesis of Sitafloxacin has not been extensively documented in dedicated studies, several key improvements reported in patent literature align with the core tenets of green chemistry. These advancements focus on enhancing atom economy, employing catalytic processes, and minimizing the use of hazardous materials.

A significant stride towards a greener synthesis of Sitafloxacin intermediates involves the asymmetric synthesis of the crucial chiral amine side chain, (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl. Traditional methods often relied on the synthesis of a racemic mixture followed by resolution, a process that inherently discards at least 50% of the material, leading to poor atom economy and significant waste.

Furthermore, efforts have been made to replace hazardous reagents with safer alternatives. For instance, the use of sulfur oxychloride, a toxic and corrosive reagent, for the preparation of an acyl chloride intermediate has been circumvented by using oxalyl chloride in a DMF system. This substitution eliminates the risks associated with handling and disposing of sulfur oxychloride and its byproducts.

The table below summarizes the comparison between a traditional synthetic approach and an improved, greener approach for a key intermediate of Sitafloxacin, based on the principles discussed.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for a Key Sitafloxacin Intermediate

Parameter Traditional Approach Greener Approach Green Chemistry Principle Addressed
Synthesis of Chiral Amine Racemic synthesis followed by resolution Asymmetric synthesis using Ru-BINAP catalyst (Noyori Hydrogenation) Atom Economy, Use of Catalysis, Waste Prevention
Intermediate Synthesis Strategy Stepwise synthesis with isolation of intermediates "One-pot" synthesis of key intermediates Atom Economy, Reducing Derivatives, Energy Efficiency
Reagents Use of hazardous reagents like sulfur oxychloride Replacement with safer alternatives like oxalyl chloride in DMF Use of Safer Chemicals and Auxiliaries
Overall Efficiency Lower yield due to resolution, more processing steps Higher overall yield, fewer processing steps Process Intensification, Waste Prevention

While these examples highlight significant progress, a holistic green chemistry assessment of the entire Sitafloxacin synthesis, including metrics like Process Mass Intensity (PMI) or E-Factor, is not yet readily available in published literature. Future research in this area will likely focus on the integration of other green technologies such as biocatalysis for the synthesis of chiral intermediates, the use of greener solvents, and the development of continuous flow processes to further enhance the sustainability of Sitafloxacin production.

Pharmacokinetics and Pharmacodynamics Pk/pd in Preclinical and Modeling Studies

Population Pharmacokinetic (PopPK) Modeling Approaches for Sitafloxacin (B179971)

Population pharmacokinetic (PopPK) modeling is a powerful tool used to quantify the variability in drug concentrations among a population and identify factors that influence this variability. infectweb.com For sitafloxacin, PopPK models have been developed using data from both clinical pharmacology studies and preclinical models to understand its kinetic behavior. nih.govresearchgate.net

Preclinical studies in various animal models have been instrumental in elucidating the fundamental pharmacokinetic characteristics of sitafloxacin. thieme-connect.com Following oral administration, sitafloxacin is rapidly absorbed. thieme-connect.com Studies using ¹⁴C-labelled sitafloxacin in rats, dogs, and monkeys have provided insights into its absorption, distribution, and excretion. thieme-connect.com

The time to reach peak serum concentration (Tmax) varies across species, with rats showing the fastest absorption. thieme-connect.com The apparent absorption ratios also differ, indicating species-specific differences in bioavailability. thieme-connect.com

Sitafloxacin demonstrates wide distribution into various tissues. infectweb.comthieme-connect.com This extensive distribution is a key characteristic, suggesting that the drug can reach therapeutic concentrations at various sites of infection. infectweb.com

The elimination of sitafloxacin occurs through both renal and biliary pathways, with the primary route varying among animal models. thieme-connect.com In rats, both renal and biliary excretion are significant, while in monkeys, renal excretion is the predominant route. thieme-connect.com A portion of the drug excreted in the bile can be reabsorbed from the gastrointestinal tract, a phenomenon known as enterohepatic recirculation. thieme-connect.com

Animal ModelPeak Serum Concentration Time (Oral)Apparent Absorption Ratio (AUC₀₋∞)Primary Elimination Route(s)
Rats 0.5 hours31%Renal and Biliary
Dogs 2.3 hours51%Renal and possibly Biliary
Monkeys 2.5 hours93%Renal
Data sourced from a study with a single oral dose of 4.69 mg/kg of ¹⁴C-labelled sitafloxacin. thieme-connect.com

PopPK models have identified several physiological parameters that can influence the pharmacokinetic profile of sitafloxacin. frontiersin.orgresearchgate.netfrontiersin.org These models often start with a basic structural model, such as a one or two-compartment model with first-order absorption and elimination, and then incorporate covariates to explain inter-individual variability. nih.govfrontiersin.orgfrontiersin.orgnih.gov

One of the most significant factors identified is renal function, typically measured by creatinine (B1669602) clearance (CrCL). frontiersin.orgresearchgate.netfrontiersin.org As sitafloxacin is partly cleared by the kidneys, variations in renal function directly impact its total clearance. frontiersin.orgresearchgate.netfrontiersin.org Other physiological factors such as body weight and age have been shown to affect the apparent volume of distribution. frontiersin.orgresearchgate.netfrontiersin.org The presence of food can also influence the absorption rate of sitafloxacin. frontiersin.orgresearchgate.netfrontiersin.org

Physiological ParameterImpact on Sitafloxacin PK Profile
Creatinine Clearance (CrCL) Affects total clearance. frontiersin.orgresearchgate.netfrontiersin.org
Bodyweight Affects the central ventricular apparent volume of distribution. frontiersin.orgresearchgate.netfrontiersin.org
Age Affects the central ventricular apparent volume of distribution. frontiersin.orgresearchgate.netfrontiersin.org
Food Affects the absorption rate. frontiersin.orgresearchgate.netfrontiersin.org

Pharmacodynamic Target Attainment in Infection Models

Pharmacodynamic studies aim to link drug exposure to its antimicrobial effect. For fluoroquinolones like sitafloxacin, specific PK/PD indices are used to predict efficacy.

The ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) is a key PK/PD index for sitafloxacin. frontiersin.orgnih.gov This index is considered a predictor of its concentration-dependent bactericidal activity. frontiersin.org Clinical and preclinical studies have established target values for this ratio that correlate with successful bacterial eradication. nih.govnih.gov For respiratory tract infections, an fAUC₀₋₂₄h/MIC of ≥ 30 has been identified as a target for achieving high bacteriological efficacy. nih.govnih.gov Another important, albeit less cited, index is the ratio of the peak free drug concentration to the MIC (fCmax/MIC). nih.gov

Animal infection models, such as the murine thigh infection model, are considered standard for evaluating the in vivo efficacy of antimicrobials and for establishing PK/PD targets. frontiersin.org In these models, a clear correlation has been demonstrated between sitafloxacin exposure, as measured by PK/PD indices, and the extent of bacterial killing. oup.com

Studies have shown that achieving specific AUC/MIC ratios leads to a bacteriostatic or bactericidal effect against various pathogens. oup.com For instance, in a murine thigh infection model with Streptococcus pneumoniae, a mean AUC/MIC ratio of 37 was found to be necessary for a net bacteriostatic effect. oup.com In a separate study, an animal infection model target of fAUC₂₄h/MIC = 11.56 was used to evaluate dosing regimens against Streptococcus pneumoniae. frontiersin.orgnih.gov The attainment of these PK/PD targets is crucial for predicting clinical success and preventing the emergence of resistance. oup.com

PK/PD IndexTarget ValueAssociated Outcome
fAUC₀₋₂₄h/MIC ≥ 3096.4% bacteriological eradication rate in respiratory tract infections. nih.gov
fCmax/MIC ≥ 296.3% bacteriological eradication rate in respiratory tract infections. nih.gov
fAUC₂₄h/MIC (Animal Model) 11.56Target for evaluating dosing regimens against Streptococcus pneumoniae. frontiersin.orgnih.gov

Dynamic In Vitro Models for PK/PD Assessment

Dynamic in vitro models, also known as hollow-fiber infection models, are sophisticated systems that simulate the changing drug concentrations observed in the human body over time. researchgate.netnih.gov These models allow for the precise control of pharmacokinetic profiles and are used to study the time course of antimicrobial activity against various pathogens. researchgate.netnih.gov

For sitafloxacin, these models have been employed to determine the PK/PD indices required for different levels of bacterial killing (e.g., stasis, 1-log₁₀ killing, 2-log₁₀ killing) against multidrug-resistant bacteria. researchgate.netnih.gov For instance, in an in vitro model simulating urinary tract infections, the urinary AUC₀₋₂₄h/MIC targets were determined for carbapenem-resistant Escherichia coli, carbapenem-resistant Pseudomonas aeruginosa, and vancomycin-resistant Enterococcus faecium. researchgate.netnih.gov These studies provide valuable data for optimizing dosing regimens and establishing breakpoints for resistant isolates. researchgate.netnih.gov

Bacterial SpeciesUAUC₀₋₂₄h/MIC for StasisUAUC₀₋₂₄h/MIC for 1-log₁₀ KillingUAUC₀₋₂₄h/MIC for 2-log₁₀ Killing
Carbapenem-resistant E. coli 63.6079.4999.45
Carbapenem-resistant P. aeruginosa 60.8590.31128.95
Vancomycin-resistant E. faecium 65.9177.81103.11
Data from a 24-hour in vitro model simulating healthy subject urodynamics. researchgate.netnih.gov

Tissue Penetration Studies in Preclinical Models (e.g., Epithelial Lining Fluid)

The efficacy of an antimicrobial agent is critically dependent on its ability to penetrate the site of infection and achieve concentrations sufficient to inhibit or kill the pathogenic organism. For respiratory tract infections, the epithelial lining fluid (ELF) is a key pharmacological compartment. Studies have demonstrated that sitafloxacin achieves excellent penetration into this fluid, a crucial factor for its effectiveness against pneumonia-causing pathogens. tandfonline.com

A study involving critically ill patients with pneumonia investigated the pharmacokinetics and penetration of sitafloxacin into the alveolar ELF. nih.govnih.gov Following a single oral dose, blood and bronchoalveolar lavage (BAL) fluid samples were collected to determine drug concentrations. nih.govnih.gov The results indicated that sitafloxacin penetrates well into the ELF. nih.govnih.gov The mean maximum ratio of ELF to unbound plasma concentration was found to be 1.02 ± 0.58, with a median of 1.33. nih.govnih.govfirstwordpharma.com

Further analysis of the area under the concentration-time curve from 0 to 8 hours (AUC₀₋₈) showed penetration ratios (ELF/unbound plasma) of 0.85 (mean) and 0.79 (median), respectively. nih.govfirstwordpharma.com These findings underscore the effective distribution of sitafloxacin to the primary site of action in respiratory infections. nih.govnih.gov Generally, quinolones exhibit good penetration into lung tissue, with reported ELF concentration to free drug blood concentration ratios ranging from 2 to 6. frontiersin.orgresearchgate.net

Pharmacokinetic Parameters of Sitafloxacin in Plasma and Epithelial Lining Fluid (ELF) nih.govnih.govfirstwordpharma.com
ParameterValue
Mean Maximum ELF/Unbound Plasma Concentration Ratio (± SD)1.02 (± 0.58)
Median Maximum ELF/Unbound Plasma Concentration Ratio1.33
Mean AUC₀₋₈ Penetration Ratio (ELF/Unbound Plasma)0.85 µg·h/ml
Median AUC₀₋₈ Penetration Ratio (ELF/Unbound Plasma)0.79 µg·h/ml

Computational Simulations for Dosage Optimization and Target Pathogen Susceptibility

Computational modeling, particularly Monte Carlo simulations and population pharmacokinetic (PopPK) analyses, plays a pivotal role in modern drug development and clinical use. nih.govfrontiersin.org These methods allow for the optimization of dosing regimens to maximize efficacy and minimize the potential for resistance development by predicting the probability of achieving desired pharmacokinetic/pharmacodynamic (PK/PD) targets. nih.govinfectweb.com

Several studies have utilized these computational approaches to evaluate and refine sitafloxacin dosing strategies against a variety of clinically important pathogens. nih.govfrontiersin.org

A PopPK model was developed using data from 342 subjects to simulate sitafloxacin concentrations under different dosing regimens (50 mg every 12 hours, 100 mg every 24 hours, and 100 mg every 12 hours). frontiersin.orgfrontiersin.orgnih.gov The simulation's goal was to determine the probability of target attainment (PTA) and the cumulative fraction of response (CFR) against key pathogens like Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. frontiersin.orgfrontiersin.orgfrontiersin.org The analysis suggested PK/PD cut-offs of S ≤ 0.06 mg/L and R > 0.125 mg/L for these organisms under the tested regimens. frontiersin.orgfrontiersin.orgnih.gov

Simulated PK/PD Cut-offs for Sitafloxacin Against Various Pathogens frontiersin.orgfrontiersin.orgnih.gov
PathogenDosing RegimenPK/PD Cut-off (mg/L) for PTA >95%CFR (%)
Streptococcus pneumoniae (based on fAUC₂₄h/MIC ≥ 30)50 mg q12h≤ 0.0389.2 - 97.3
100 mg q24h≤ 0.03
100 mg q12h≤ 0.06
S. aureus, E. coli, K. pneumoniae, P. aeruginosa50 mg q12h0.0656.3 - 76.9
100 mg q24h0.06
100 mg q12h0.125

Another critical application of these simulations has been in combating multidrug-resistant (MDR) organisms. nih.govnih.gov One study focused on optimizing sitafloxacin dosage, both as monotherapy and in combination with colistin (B93849), against carbapenem-resistant, multidrug-resistant, and colistin-resistant Acinetobacter baumannii (CRAB, MDR-AB, CoR-AB). nih.govnih.gov The Monte Carlo simulation aimed to identify dosing regimens that could achieve a ≥90% probability of target attainment (PTA) and cumulative fraction of response (CFR) across different levels of renal function, as measured by creatinine clearance (CrCL). nih.govnih.gov The findings indicated that higher-than-standard doses of sitafloxacin might be necessary to effectively treat these highly resistant infections. nih.govinfectweb.comnih.gov

Optimized Sitafloxacin Monotherapy Dosing Regimens for ≥90% CFR Against Resistant A. baumannii nih.gov
Creatinine Clearance (CrCL, mL/min)Target PathogenOptimized Dosage Regimen
90MDR-AB & CRAB1,500 mg every 12 h
CoR-AB1,000 mg every 12 h
50MDR-AB & CRAB750 mg every 12 h
CoR-AB500 mg every 12 h
30MDR-AB800 mg every 24 h
CRAB750 mg every 24 h
CoR-AB750 mg every 24 h
10MDR-AB & CRAB500 mg every 48 h
CoR-AB500 mg every 48 h

Furthermore, simulations have been employed to determine the PK/PD index and breakpoints for sitafloxacin against MDR isolates in a dynamic in vitro model simulating urinary tract infections. nih.gov For carbapenem-resistant E. coli, carbapenem-resistant P. aeruginosa, and vancomycin-resistant E. faecium, the urinary AUC₀₋₂₄h/MIC ratio was identified as the key PK/PD index. nih.gov The simulation showed that standard doses could achieve a high probability of target attainment against bacteria with specific MICs. nih.gov

UAUC₀₋₂₄h/MIC Targets for Sitafloxacin in a UTI Model nih.gov
Target OrganismStasis1-log₁₀ Killing2-log₁₀ Killing
Carbapenem-resistant E. coli63.6079.4999.45
Carbapenem-resistant P. aeruginosa60.8590.31128.95
Vancomycin-resistant E. faecium65.9177.81103.11

Structure Activity Relationship Sar and Computational Design of Sitafloxacin Analogues

Identification of Essential Pharmacophoric Elements for Topoisomerase Binding

The antibacterial action of sitafloxacin (B179971), like other fluoroquinolones, stems from its ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govpatsnap.com These enzymes are critical for managing DNA topology during replication and transcription. nih.govnih.gov Sitafloxacin interferes with this process by binding to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved, which ultimately leads to bacterial cell death. patsnap.comnih.govresearchgate.net

The core pharmacophore essential for this interaction is the 4-pyridone-3-carboxylic acid moiety. mdpi.combrieflands.commdpi.com The keto group at position C-4 and the carboxylic acid at C-3 are crucial for binding to the DNA-gyrase complex. researchgate.netmdpi.com These groups are believed to interact with the DNA and the enzyme subunits, stabilizing the cleavage complex. nih.govresearchgate.net The minimal structure required for significant antibacterial activity consists of this bicyclic system. brieflands.comrroij.com To avoid steric hindrance with the enzyme binding site, position C-2 is typically unsubstituted, favoring small groups like hydrogen. mdpi.combrieflands.com

Sitafloxacin's interaction is not limited to a single enzyme. It demonstrates a balanced and potent inhibition of both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting capability is a significant advantage, particularly in overcoming resistance that may arise from mutations in a single target enzyme. mdpi.com

Influence of Substituent Modifications on Antimicrobial Potency and Spectrum

Modifications to the basic fluoroquinolone scaffold have been instrumental in developing broad-spectrum and highly potent agents like sitafloxacin. Key substitutions at the C-7, N-1, and C-6 positions have profound effects on the drug's activity.

Impact of C-7 Ring and N-1 Cyclopropyl (B3062369) Substituents

The substituent at the C-7 position plays a critical role in defining the antibacterial spectrum and potency. In sitafloxacin, the traditional piperazine (B1678402) ring found in earlier fluoroquinolones is replaced with a unique aminopyrrolidine derivative, specifically a (7S)-amino-5-azaspiro(2,4)heptan-5-yl group. nih.govmdpi.combrieflands.com This modification is a key contributor to sitafloxacin's enhanced potency against Gram-positive bacteria. mdpi.com SAR studies have consistently shown that the C-7 substituent is in close proximity to the GyrB subunit of DNA gyrase, and its nature significantly influences the interaction with the enzyme. nih.gov The stereochemistry at this position is also vital; the C-7-7'(S)-isomers exhibit more potent interactions with the target enzymes compared to the C-7-7'(R)-isomers. nih.gov

Role of Fluoro Group at C-6

The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is essential for high antibacterial activity. mdpi.combrieflands.commdpi.comrroij.com The introduction of this fluorine atom enhances the drug's potency by increasing its gyrase-inhibiting activity and facilitating better penetration into the bacterial cell. mdpi.comscispace.com This substitution has been a foundational element in the development of broad-spectrum quinolones. researchgate.net The potent activity of sitafloxacin against a wide range of bacteria, including those resistant to non-fluorinated quinolones, underscores the importance of the C-6 fluoro group. mdpi.comrroij.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a computational framework to correlate the chemical structure of compounds with their biological activities, offering predictive models for designing new and more effective analogues.

Predictive Models for Antibacterial Efficacy based on Molecular Descriptors

QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties, known as molecular descriptors. dergipark.org.tr These descriptors can include parameters related to hydrophobicity (like logP), electronic properties (such as HOMO and LUMO energies), and steric or topological features. dergipark.org.trpku.edu.cnresearchgate.net

For quinolone antibacterials, QSAR models have been developed to predict their antibacterial efficacy. pku.edu.cnresearchgate.net For instance, a study established a QSAR model for the genotoxic potential of quinolones, which can be correlated with antibacterial efficacy. pku.edu.cn This model used the octanol-water partition coefficient (logP) and the energy of the highest occupied molecular orbital (HOMO) as key descriptors. pku.edu.cn However, for newer fourth-generation fluoroquinolones with pyrrolidine (B122466) or cyclopropyl rings at C-7, like sitafloxacin, the relationship between genotoxic potential and antibacterial efficacy (MIC50) was not directly correlated in the same manner as older quinolones. pku.edu.cnresearchgate.net In one QSAR model, sitafloxacin was predicted to have a relatively low genotoxic potential compared to other quinolones. pku.edu.cnresearchgate.net These models, while complex, provide a potential method to estimate the MIC values of new quinolone derivatives from their structural features. pku.edu.cn

Correlation of Structural Features with Target Enzyme Inhibition

The ultimate goal of QSAR in this context is to understand how specific structural features directly influence the inhibition of the target enzymes, DNA gyrase and topoisomerase IV. pku.edu.cn The inhibitory activity of quinolones is a function of their ability to form a stable complex with the enzyme and DNA. pku.edu.cn

QSAR models attempt to quantify this relationship. For example, studies have shown a high correlation between the inhibitory effects of quinolones on bacterial growth (MIC) and their ability to inhibit DNA gyrase. nih.gov Molecular descriptors used in QSAR can represent the electronic and steric properties that govern the binding affinity of the drug to the active site. dergipark.org.trnih.gov By analyzing the descriptors that are most influential in the QSAR models, researchers can infer which structural properties are most critical for potent enzyme inhibition. frontiersin.org This information is invaluable for the rational design of new analogues with enhanced target affinity and, consequently, improved antibacterial activity.

Computational Approaches for Drug Design and Optimization

In Silico Screening and Virtual High-Throughput Screening

In silico screening, particularly virtual high-throughput screening (vHTS), has revolutionized the initial stages of drug discovery. sygnaturediscovery.comcreative-biostructure.com This approach involves the computational screening of vast libraries of chemical compounds against a biological target to identify potential "hits." researchgate.net The screening can be either structure-based, which relies on the three-dimensional structure of the target protein, or ligand-based, which uses the properties of known active molecules to find similar compounds. sygnaturediscovery.com

In the quest for novel fluoroquinolone antibacterial agents like sitafloxacin analogues, structure-based virtual screening is a prominent strategy. mdpi.com This typically involves molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For instance, researchers have computationally designed a series of quinolone derivatives and used docking studies to evaluate their interaction with DNA gyrase, a key bacterial enzyme and a primary target for fluoroquinolones. jppres.com

In one such study, the binding affinities of newly designed quinolone analogues were compared to those of established antibiotics, including sitafloxacin. jppres.com The docking results for sitafloxacin against DNA gyrase showed a binding energy of -8.1440 kcal/mol. jppres.com This value serves as a benchmark for assessing the potential of novel analogues. The analysis of these docking studies can reveal critical interactions between the ligand and amino acid residues in the target's binding site, such as Asp87, Thr88, Arg91, and Met92 in E. coli DNA gyrase, which are crucial for binding. jppres.com Through vHTS, libraries containing millions of compounds can be screened in a matter of hours, significantly enriching the pool of compounds for further experimental testing and improving the chances of successful hit identification. sygnaturediscovery.com

Table 1: Binding Energies of Standard Quinolones from Docking Studies with DNA Gyrase

CompoundBinding Energy (kcal/mol)
Sitafloxacin-8.1440
Nalidixic acid-7.9880
Lomefloxacin-7.7860
Pipemidic acid-7.7810
Gatifloxacin (B573)-7.5950
Moxifloxacin (B1663623)-7.2980
Levofloxacin (B1675101)-7.2860
Rufloxacin-7.1710
Oxolinic acid-6.9640
Ciprofloxacin (B1669076)-6.4840

This table presents the computationally calculated binding affinities for several standard quinolone antibiotics, providing a comparative baseline for the evaluation of new analogues. jppres.com

Prediction of Pharmacokinetic Profiles based on Quantitative Structure-Pharmacokinetics Relationship (QSPkR)

Beyond identifying compounds with high target affinity, it is crucial to ensure they possess favorable pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). asiapharmaceutics.info Poor pharmacokinetic profiles are a major cause of failure for drug candidates in clinical trials. asiapharmaceutics.info Quantitative Structure-Pharmacokinetics Relationship (QSPkR) modeling is a computational tool that aims to predict these properties based on the chemical structure of a compound. nih.govontosight.ai

QSPkR models are developed by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined pharmacokinetic parameters. ontosight.aiscispace.com These models can then be used to predict the pharmacokinetic behavior of new, untested analogues. ontosight.ai For fluoroquinolones, QSPkR studies have been conducted to predict parameters such as the area under the curve (AUC), elimination half-life, and volume of distribution (Vd). nih.govnih.gov

One study developed QSPkR models for a set of 22 oral fluoroquinolones to understand how structural modifications at the N-1 and C-7 positions influence their pharmacokinetic parameters. nih.gov The findings from this research provided valuable insights:

Area Under the Curve (AUC): A large AUC, indicative of greater drug exposure, is associated with substituents at the C-7 position that have a small volume and large polarizability and surface area. nih.govnih.gov

Elimination Half-Life: A long elimination half-life is favored by substituents at the N-1 position that possess large polarizability and a small volume. nih.govnih.gov

These QSPkR models serve as valuable filters in the early stages of drug design, enabling the prioritization of compounds with predicted favorable pharmacokinetic profiles for synthesis and further testing. nih.gov By integrating these predictive models into the design process, researchers can more effectively optimize the ADME properties of novel sitafloxacin analogues. asiapharmaceutics.info

Table 2: Key Findings from QSPkR Studies on Fluoroquinolones

Pharmacokinetic ParameterInfluencing Structural FeatureDesired Property for Improved Pharmacokinetics
Area Under the Curve (AUC)Substituent at C-7 positionSmall volume, large polarizability, large surface area
Elimination Half-LifeSubstituent at N-1 positionLarge polarizability, small volume

This table summarizes the relationship between structural modifications at specific positions on the fluoroquinolone core and their impact on key pharmacokinetic parameters, as determined by QSPkR models. nih.govnih.gov

Future Research Directions and Unexplored Academic Avenues

Further Elucidation of Specific Resistance Mechanisms at a Molecular Level

The primary mechanism of action for sitafloxacin (B179971) involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. youtube.commdpi.com Resistance to fluoroquinolones typically arises from point mutations in the quinolone-resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA and parC. citedrive.com While sitafloxacin has shown to be less affected by common mutations compared to other fluoroquinolones, a deeper molecular understanding of resistance is imperative. nih.govmdpi.com

Future research should focus on:

Comprehensive Mutational Analysis: Identifying the full spectrum of mutations in gyrA, gyrB, parC, and parE that confer reduced susceptibility to sitafloxacin. Studies have shown that while some mutations lead to cross-resistance with other fluoroquinolones, the effect on sitafloxacin's minimum inhibitory concentration (MIC) is often less pronounced. citedrive.com A systematic analysis could clarify which specific mutational patterns pose the greatest clinical threat.

Efflux Pump Contributions: Investigating the role of various bacterial efflux pumps in conferring resistance to sitafloxacin. While efflux pumps are a known mechanism of resistance for other fluoroquinolones, their specific contribution to sitafloxacin resistance, particularly in pathogens like S. pneumoniae, appears to be less primary but requires more detailed investigation. nih.gov

Plasmid-Mediated Resistance: Exploring the impact of plasmid-mediated resistance mechanisms, such as the AAC(6′)-Ib-cr enzyme which can modify piperazine-containing fluoroquinolones. nih.gov The unique structure of sitafloxacin's side chain may afford some protection, but the potential for enzymatic inactivation needs to be thoroughly explored at a molecular level.

Investigation of Sitafloxacin (hydrochloride) Activity Against Emerging Drug-Resistant Pathogens

A significant advantage of sitafloxacin is its potent activity against pathogens that have developed resistance to other classes of antibiotics. citedrive.com Continued surveillance and investigation into its efficacy against newly emerging and priority pathogens are critical.

Key areas for investigation include:

Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis : Sitafloxacin has demonstrated potent in vitro activity against MDR and XDR strains of M. tuberculosis, with common QRDR mutations not conferring resistance. nih.gov Further studies are needed to confirm its clinical efficacy and role in future tuberculosis treatment regimens. nih.govresearchgate.net

Carbapenem-Resistant Enterobacteriaceae (CRE): Sitafloxacin has shown success in eradicating carbapenem-resistant E. coli. citedrive.com Expanded research is needed to evaluate its activity against a broader range of CRE, including Klebsiella pneumoniae.

Fluoroquinolone-Resistant Neisseria gonorrhoeae : Studies have reported that sitafloxacin retains excellent activity against ciprofloxacin-resistant N. gonorrhoeae isolates, including strains with mutations in DNA gyrase and topoisomerase IV. mdpi.com Its potential as a treatment option, possibly in combination therapies, for drug-resistant gonorrhea warrants further clinical investigation. mdpi.com

Acinetobacter baumannii : Sitafloxacin has shown high in vitro activity against extensively drug-resistant A. baumannii. nih.gov Investigating its role, particularly in combination with other agents, against this critical pathogen is a high-priority research area.

PathogenResistance ProfileSitafloxacin Activity HighlightCitation(s)
M. tuberculosisMultidrug-Resistant (MDR) & Extensively Drug-Resistant (XDR)Potent in vitro activity; MIC90 of 0.5 µg/ml for pre-XDR and XDR strains. nih.gov
N. gonorrhoeaeCiprofloxacin-ResistantRetains high potency; MICs range from 0.03 to 0.5 mg/L for resistant strains. mdpi.com
H. pyloriLevofloxacin-ResistantRemained susceptible to sitafloxacin in vitro. nih.govcitedrive.com
A. baumanniiExtensively Drug-Resistant (XDR)High in vitro activity and potential synergy with colistin (B93849) and rifampicin. nih.gov
E. coliCarbapenem-Resistant / Levofloxacin-ResistantSuccessful eradication and high activity demonstrated. nih.govcitedrive.com

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current chemical synthesis of sitafloxacin and its key intermediates can be complex, involving long synthetic routes and harsh reaction conditions. researchgate.netmdpi.com For instance, certain steps may require toxic reagents like dioxane and pyrophoric materials such as sodium hydride, which pose safety and environmental concerns, limiting industrial-scale production. mdpi.com

Future research in synthetic chemistry should aim to:

Enhance Sustainability: Replace hazardous reagents and solvents with greener alternatives. This includes avoiding toxic substances and developing reaction conditions that are less energy-intensive. mdpi.com

Stereoselective Synthesis: Optimize stereoselective steps to avoid difficult and wasteful chiral separations of intermediates, such as for (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate. researchgate.net Research into novel catalytic methods, like Noyori hydrogenation, could provide more efficient and scalable solutions. researchgate.net

Exploration of Combination Therapies with Mechanistically Distinct Antimicrobials in Preclinical Models

Combining sitafloxacin with other antimicrobial agents offers a promising strategy to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistance. Preclinical studies have already demonstrated synergistic effects with several antibiotics.

Future preclinical research should systematically explore combinations such as:

Sitafloxacin + Rifampicin: Synergy has been noted against A. baumannii and Mycobacterium ulcerans. nih.gov

Sitafloxacin + Colistin: This combination has shown the ability to kill even colistin-resistant A. baumannii, likely due to colistin-induced membrane disruption enhancing sitafloxacin uptake. nih.gov

Sitafloxacin + Arbekacin: A synergistic effect was observed against the majority of tested clinical isolates of Mycobacterium abscessus. citedrive.com

Sitafloxacin + Beta-lactamase inhibitors: The addition of sulbactam (B1307) has been shown to increase activity against multiple strains of A. baumannii. citedrive.com

These combinations should be rigorously evaluated in various preclinical models, including animal infection models, to determine optimal dosing and confirm synergistic bactericidal activity before advancing to clinical trials. nih.govnih.govfrontiersin.org

Advanced PK/PD Modeling for Predicting Efficacy in Diverse Biological Systems

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool for optimizing antibiotic dosing regimens. nih.gov For sitafloxacin, population PK (PopPK) models have been developed, and PK/PD targets associated with efficacy, such as fAUC/MIC (ratio of the area under the free drug concentration-time curve to MIC) ≥ 30, have been proposed for respiratory tract infections. youtube.com

Future directions in this area include:

Modeling for Special Populations: Developing refined PK/PD models for diverse patient populations, including the elderly, critically ill, and those with renal or hepatic impairment, to guide dose adjustments.

Incorporating Diverse Biological Systems: Expanding models to predict efficacy in different infection sites, such as bone, lung epithelial lining fluid, and biofilms, where drug penetration and bacterial metabolic states can vary significantly.

Monte Carlo Simulations: Utilizing Monte Carlo simulations more extensively to predict the probability of target attainment (PTA) and cumulative fraction of response (CFR) for various dosing regimens against pathogens with a wide range of MICs. youtube.com This can help in establishing more robust clinical breakpoints. youtube.com

PK/PD ParameterTarget Value (Example)Pathogen ContextSignificanceCitation(s)
fAUC24h/MIC≥ 30Streptococcus pneumoniae (Clinical)Predicts high bacteriological eradication rates (96.4%). youtube.com
fAUC24h/MIC11.56Streptococcus pneumoniae (Animal Model)Used to calculate probability of target attainment. youtube.com
fCmax/MIC≥ 2Respiratory Tract PathogensAssociated with high bacteriological efficacy (96.3%).

Targeting Bacterial Virulence Factors Beyond Topoisomerases

While the primary targets of sitafloxacin are topoisomerases, there is an emerging interest in understanding how antibiotics can affect other bacterial functions related to virulence. A key unexplored avenue is the potential for sitafloxacin to modulate the expression or function of bacterial virulence factors.

One area with existing evidence is sitafloxacin's potent anti-biofilm activity. nih.gov It has shown strong efficacy in reducing biofilms of P. aeruginosa and S. aureusin vitro and in vivo. nih.gov Biofilm formation is a critical virulence factor that protects bacteria from host defenses and antibiotics.

Future research should build on this by:

Investigating Anti-Biofilm Mechanisms: Elucidating the molecular mechanisms by which sitafloxacin disrupts biofilms, which may go beyond simple bactericidal activity against the embedded bacteria.

Exploring Effects on Quorum Sensing: Investigating whether sitafloxacin can interfere with quorum sensing (QS), the cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogens.

Assessing Impact on Toxin Production: Studying the effect of sub-inhibitory concentrations of sitafloxacin on the production of key bacterial toxins and other virulence factors.

Application of Advanced Spectroscopic and Imaging Techniques for Molecular Interaction Studies

Understanding the molecular interactions of sitafloxacin with its targets and other biological molecules is key to rational drug design and development. Advanced spectroscopic and imaging techniques offer powerful tools for these investigations.

Studies have already employed fluorescence spectroscopy and molecular docking to investigate the interaction between sitafloxacin and human serum albumin (HSA), revealing a static quenching mechanism and identifying the primary binding site.

Future academic avenues include:

Target-Drug Interaction Studies: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to resolve the high-resolution structure of sitafloxacin bound to DNA gyrase and topoisomerase IV. This could provide precise insights into its potent inhibitory activity.

Real-Time Imaging: Employing advanced fluorescence microscopy and imaging techniques to visualize the uptake and localization of sitafloxacin within bacterial cells, including in complex structures like biofilms.

Spectroscopic Analysis of Resistance: Using spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy to study changes in bacterial cell composition and structure associated with the development of sitafloxacin resistance.

Bioinformatics and Genomic Analysis for Predicting Susceptibility and Resistance Evolution

Bioinformatics and genomic analysis are pivotal in forecasting bacterial susceptibility and the evolution of resistance to Sitafloxacin. These computational approaches enable the rapid identification of genetic determinants of resistance, offering a proactive strategy for surveillance and guiding therapeutic decisions. By analyzing whole-genome sequencing (WGS) data, researchers can pinpoint specific mutations and genes that confer reduced susceptibility to Sitafloxacin, thereby predicting treatment outcomes more accurately than traditional phenotypic methods alone. researchgate.netnih.gov

The primary mechanism of resistance to fluoroquinolones like Sitafloxacin involves mutations within the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes. uu.nlnih.gov These genes encode the DNA gyrase and topoisomerase IV enzymes, respectively, which are the primary targets of the antibiotic. nih.gov Genomic analysis of resistant strains has consistently identified specific single nucleotide polymorphisms (SNPs) in these regions that alter the drug's binding affinity, leading to decreased efficacy.

For instance, in Neisseria gonorrhoeae, a pathogen of urgent public health concern, specific mutations have been strongly associated with reduced susceptibility to Sitafloxacin. nih.govmdpi.com Genomic investigations of clinical isolates have revealed that mutations such as S91F and D95Y in GyrA, combined with an S87N mutation in ParC, are linked to clones exhibiting reduced susceptibility. nih.govresearchgate.net Similarly, in Escherichia coli, common mutations found in strains with elevated minimum inhibitory concentrations (MICs) for Sitafloxacin include S83L and D87N in gyrA, and S80I in parC. dovepress.com The presence of multiple mutations in these QRDRs often correlates with higher levels of resistance. nih.gov In the case of Mycoplasma genitalium, mutations in both parC (e.g., S83I) and gyrA have been shown to significantly diminish the effectiveness of Sitafloxacin. nih.gov

The advent of WGS has enabled the comprehensive analysis of bacterial genomes, moving beyond just the QRDRs to identify other potential resistance mechanisms. biorxiv.org This includes the detection of genes encoding efflux pumps, which can actively transport the antibiotic out of the bacterial cell, or plasmid-mediated quinolone resistance (PMQR) genes like qnr families. nih.gov

Predictive modeling, leveraging machine learning algorithms, represents a frontier in this field. oup.comnih.gov These models can be trained on large datasets of bacterial genomes with corresponding phenotypic susceptibility data. bracu.ac.bd By inputting the genomic sequence of a new isolate, these algorithms can predict its resistance profile with increasing accuracy. kaggle.com Such computational tools can analyze complex patterns of mutations and gene presence that contribute to a resistance phenotype, which might be missed by simple manual inspection. uu.nl However, the predictive power of these models is contingent on the quality and comprehensiveness of the underlying databases that catalog known resistance markers. nih.gov

A significant challenge in this area is the multifactorial nature of antibiotic resistance. nih.gov Furthermore, the presence of minor, resistant subpopulations within a predominantly susceptible bacterial infection can lead to treatment failure, a nuance that bioinformatics tools are being developed to detect. fowlerlab.org Future research is directed towards refining these predictive models, expanding genomic databases, and integrating metagenomic data to understand resistance evolution within complex microbial communities. nih.govbracu.ac.bd

Below is a data table summarizing key mutations associated with reduced Sitafloxacin susceptibility in various bacterial species, as identified through genomic analysis.

Table 1: Key Genetic Mutations Associated with Reduced Sitafloxacin Susceptibility

Bacterial Species Gene Mutation
Neisseria gonorrhoeae gyrA S91F
gyrA D95Y
parC S87N
Escherichia coli gyrA S83L
gyrA D87N
parC S80I

Q & A

Q. What is the mechanism of action of sitafloxacin hydrochloride, and how can researchers experimentally validate its enzymatic targets?

Sitafloxacin inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, critical enzymes for DNA replication. To validate these targets, researchers can perform in vitro enzyme inhibition assays using purified DNA gyrase and topoisomerase IV, measuring IC50 values via gel electrophoresis to quantify supercoiling activity . Comparative studies with other fluoroquinolones (e.g., ciprofloxacin) can highlight differences in binding affinity or target preference.

Q. How is the antimicrobial spectrum of sitafloxacin determined, and what pathogens are prioritized in susceptibility testing?

The spectrum is assessed using standardized broth microdilution or agar dilution methods (CLSI/EUCAST guidelines) against panels of Gram-positive (e.g., Streptococcus pneumoniae), Gram-negative (e.g., Pseudomonas aeruginosa), anaerobic (e.g., Bacteroides fragilis), and atypical pathogens (e.g., Mycoplasma pneumoniae). Priority pathogens include multidrug-resistant isolates from clinical respiratory and urinary tract infections .

Q. What experimental models are used to evaluate sitafloxacin’s efficacy in vivo?

Murine infection models (e.g., pneumonia or urinary tract infection) are common. For example, BALB/c mice infected with Mycobacterium ulcerans are treated with sitafloxacin (12.5–100 mg/kg orally) for 4 weeks, with efficacy assessed via bacterial load reduction and histopathological analysis .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling optimize dosing regimens for critically ill patients with variable PK parameters?

Population PK models integrate covariates like renal/hepatic function and fluid status. For sitafloxacin, Bayesian estimation using sparse sampling data from Thai ICU patients identified altered clearance rates due to organ dysfunction. Dosing adjustments (e.g., increased frequency or therapeutic drug monitoring) are recommended to maintain PK/PD targets like fAUC/MIC ≥30 .

Q. What methodologies reconcile discrepancies in reported MIC values for sitafloxacin across studies?

Discrepancies arise from variations in testing conditions (e.g., pH, cation-adjusted media). Researchers should standardize protocols per CLSI guidelines and cross-validate using reference strains (e.g., ATCC 49619). Statistical tools like Bland-Altman plots can quantify inter-laboratory variability .

Q. How are pharmacodynamic (PD) targets (e.g., fAUC/MIC) derived for sitafloxacin in respiratory infections?

PK-PD studies in patients with community-acquired pneumonia correlate free drug AUC (fAUC) and peak concentration (fCmax) with microbiological eradication. Logistic regression analysis identified thresholds of fAUC0-24h/MIC ≥30 and fCmax/MIC ≥2, with eradication rates >96% at these targets .

Q. What strategies validate analytical methods for quantifying sitafloxacin in complex biological matrices?

High-performance liquid chromatography (HPLC) with UV/fluorescence detection is validated per ICH guidelines. Parameters include linearity (1–50 µg/mL), precision (CV <15%), and recovery (>90%) in plasma/urine. Internal standards (e.g., norfloxacin) correct for matrix effects .

Q. How do researchers assess preclinical toxicity in animal models, and what endpoints are critical?

Repeat-dose toxicity studies in rodents (e.g., 4-week oral administration) evaluate hematological, hepatic, and renal parameters. Histopathology of major organs and behavioral monitoring (e.g., footpad swelling in mice) are prioritized. No significant toxicity was reported at efficacious doses (≤100 mg/kg) .

Q. What experimental designs address sitafloxacin’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via HPLC. Sitafloxacin remains stable in sealed, light-resistant containers at 25°C. Incompatibility with strong acids/oxidizers necessitates compatibility testing for IV formulations .

Q. How can researchers design studies to explore sitafloxacin’s efficacy against biofilm-forming pathogens?

Biofilm assays using microtiter plates or catheter segments quantify minimum biofilm inhibitory concentrations (MBIC). Confocal microscopy with live/dead staining evaluates biofilm disruption. Sitafloxacin’s penetration into biofilms of P. aeruginosa can be compared to other fluoroquinolones .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) guide hypothesis formulation for sitafloxacin research?

The PICO framework (Population: ICU patients; Intervention: Sitafloxacin dosing; Comparison: Standard regimens; Outcome: PK/PD target attainment) ensures clinically relevant questions. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) evaluate practicality, such as leveraging existing PK data for model refinement .

Q. How are contradictory clinical outcomes (e.g., eradication failure vs. success) analyzed statistically?

Multivariate logistic regression identifies confounding variables (e.g., baseline MIC, comorbidities). Sensitivity analyses exclude outliers, and machine learning (e.g., random forests) detects non-linear predictors of treatment failure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.